molecular formula C16H12N4O3S B5988773 (2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one

(2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one

Cat. No.: B5988773
M. Wt: 340.4 g/mol
InChI Key: YNDFHFHNBZQPJC-GXDHUFHOSA-N
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Description

(2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a phenylhydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenylhydrazinylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for the development of new anticancer drugs.

Industry

In industry, this compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable starting material for the production of a wide range of chemical products.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in pathogens, leading to cell death. For its anticancer activity, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[(4-chlorophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one
  • (2E,5E)-5-[(4-methylphenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one
  • (2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one apart from similar compounds is the presence of the nitrophenyl group. This group imparts unique electronic and steric properties to the molecule, enhancing its reactivity and biological activity. Additionally, the nitrophenyl group can undergo various chemical transformations, providing opportunities for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

(2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15-14(10-11-6-8-13(9-7-11)20(22)23)24-16(17-15)19-18-12-4-2-1-3-5-12/h1-10,18H,(H,17,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFHFHNBZQPJC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/2\NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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